N-(6-cyclopropylpyridazin-3-yl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide
Description
N-(6-cyclopropylpyridazin-3-yl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazine ring, a thiazolidine ring, and a butanamide moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(6-cyclopropylpyridazin-3-yl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-10(2)14(19-8-3-9-23(19,21)22)15(20)16-13-7-6-12(17-18-13)11-4-5-11/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGZAJYTLVUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NN=C(C=C1)C2CC2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyclopropylpyridazin-3-yl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine, the pyridazine ring is formed through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.
Synthesis of the Thiazolidine Ring: The thiazolidine ring is synthesized through the reaction of a thiol with an appropriate electrophile, followed by oxidation to form the 1,1-dioxo derivative.
Coupling Reactions: The pyridazine and thiazolidine intermediates are coupled using amide bond formation techniques, such as peptide coupling reagents (e.g., EDC, DCC) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-cyclopropylpyridazin-3-yl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
N-(6-cyclopropylpyridazin-3-yl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Pharmacology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(6-cyclopropylpyridazin-3-yl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(6-cyclopropylpyridazin-3-yl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-ethylbutanamide: Similar structure with an ethyl group instead of a methyl group.
N-(6-cyclopropylpyridazin-3-yl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-phenylbutanamide: Contains a phenyl group instead of a methyl group.
Uniqueness
N-(6-cyclopropylpyridazin-3-yl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
